molecular formula C10H6N2O5 B1267431 4-Hydroxy-7-nitroquinoline-3-carboxylic acid CAS No. 40107-11-7

4-Hydroxy-7-nitroquinoline-3-carboxylic acid

Cat. No.: B1267431
CAS No.: 40107-11-7
M. Wt: 234.16 g/mol
InChI Key: HGHKRTOZDXYURD-UHFFFAOYSA-N
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Description

4-Hydroxy-7-nitroquinoline-3-carboxylic acid ( 40107-11-7) is a high-purity solid organic compound with the molecular formula C 10 H 6 N 2 O 5 and a molecular weight of 234.17 g/mol . It is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and chemical research. The compound features a carboxylic acid group at the 3-position, a hydroxy group at the 4-position, and a nitro group at the 7-position of the quinoline ring, making it a versatile building block for further chemical synthesis and derivatization . Researchers value this compound for its potential as a key synthetic intermediate in the development of novel pharmaceutical candidates and biologically active molecules. The specific arrangement of its functional groups allows for the creation of more complex structures, particularly those designed to interact with enzymes and cellular receptors. It is closely related to other significant research chemicals, such as Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 7248-88-6) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material in accordance with all applicable laboratory safety regulations and protocols.

Properties

IUPAC Name

7-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-6-2-1-5(12(16)17)3-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHKRTOZDXYURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960556
Record name 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-11-7
Record name NSC307164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Decarboxylation Side Reactions

Decarboxylation competes during high-temperature steps (e.g., industrial decarboxylation at 250°C):
$$
\text{this compound} \xrightarrow{\Delta} \text{4-Hydroxy-7-nitroquinoline} + \text{CO}_2
$$
Mitigation :

  • Low-temperature hydrolysis : Maintaining reflux <120°C minimizes CO₂ loss.
  • Protective groups : Acetylation of the hydroxyl group reduces electron withdrawal from the carboxylic acid.

Nitro Group Reduction

Under basic conditions, nitro groups may partially reduce to amines:
$$
\text{Ar-NO}2 + 3\,\text{H}2\text{O} \rightarrow \text{Ar-NH}2 + 3\,\text{O}2
$$
Prevention :

  • Inert atmosphere : N₂ or Ar sparging during hydrolysis.
  • Short reaction times : Limiting alkaline exposure to <1 h.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nitrating Agents: Concentrated sulfuric acid and nitric acid.

    Esterification Catalysts: Sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 4-Amino-7-nitroquinoline-3-carboxylic acid.

    Substitution: Various substituted quinoline derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

Antimicrobial Activity

4-Hydroxy-7-nitroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. Research indicates that it can inhibit various bacterial strains by interfering with their metabolic processes.

ActivityTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
AntibacterialStaphylococcus aureus≤ 10 mg/mLChelation of metal ions
AntibacterialKlebsiella pneumoniae≤ 10 mg/mLDisruption of enzymatic processes
AntibacterialPseudomonas aeruginosaNotable biofilm formation inhibitionBiofilm disruption

The compound's ability to chelate divalent cations like Mg²⁺ and Mn²⁺ is crucial for bacterial growth, making it a candidate for antibiotic development .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells.

ActivityCell LineIC₅₀ ValueMechanism of Action
CytotoxicityMCF-7~20 nMInduction of reactive oxygen species (ROS)
CytotoxicityKB-V1~20 nMInterference with tubulin polymerization

Studies have shown that this compound can induce ROS generation, leading to endoplasmic reticulum stress and subsequent apoptosis in breast cancer cell lines .

Biochemical Research Applications

This compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. It has been used in research to investigate its binding affinity to various biological targets, aiding in the understanding of its mechanism of action .

Case Study: Enzyme Inhibition

A study evaluated the compound's ability to inhibit malate dehydrogenase, revealing a linear correlation between its structural properties and inhibitory activity. This finding emphasizes the potential for developing targeted therapies based on structure-activity relationships .

Materials Science Applications

Beyond its biological applications, this compound has been studied for its potential as a stabilizer in organic materials. It exhibits exceptional properties as a UV absorber, protecting materials from degradation caused by light and heat.

Case Study: Light Stabilization

Research indicates that derivatives of this compound provide outstanding stabilization against harmful effects of light and heat, with extinction coefficients exceeding 20,000 in the UV region . This application is particularly relevant for enhancing the durability of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

4-Hydroxy-7-nitroquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-Hydroxy-7-nitroquinoline-3-carboxylic acid (abbreviated as 4-HNQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

4-HNQCA features a unique quinoline structure characterized by:

  • A hydroxyl group at the 4-position
  • A nitro group at the 7-position
  • A carboxylic acid group at the 3-position

This structural configuration contributes to its biological activity and potential applications in pharmaceuticals. The molecular formula is C₉H₆N₂O₄ with a molecular weight of approximately 234.17 g/mol.

Biological Activities

Research indicates that 4-HNQCA exhibits several biological activities, including:

1. Antimicrobial Activity

  • Mechanism : The compound has shown the ability to inhibit bacterial enzymes involved in metabolism, making it a candidate for antibiotic development. Studies have reported moderate antibacterial effects against various strains, with specific focus on its interaction with bacterial targets .
  • Case Study : Compounds derived from 4-HNQCA were tested for minimum inhibitory concentration (MIC) against multiple bacterial strains, demonstrating promising results that warrant further investigation into their clinical applications .

2. Anticancer Properties

  • Mechanism : The anticancer activity of 4-HNQCA is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's interactions with cellular components lead to significant cytotoxic effects against various cancer cell lines.
  • Research Findings : In vitro studies indicated that 4-HNQCA exhibits cytotoxicity against cancer cell lines such as HeLa and A549, with IC50 values suggesting effective concentrations for therapeutic use .

3. Anti-inflammatory Effects

  • The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions, which may contribute to its anti-inflammatory properties. This aspect is particularly relevant in the context of chronic inflammatory diseases.

The biological effects of 4-HNQCA are primarily mediated through its interactions with specific enzymes and receptors:

  • The nitro group can undergo reduction, forming reactive intermediates that interact with cellular targets.
  • The hydroxyl and carboxylic acid groups facilitate hydrogen bonding, enhancing binding affinity to biological molecules .

Comparative Analysis

A comparative analysis of structural analogs reveals the unique properties of 4-HNQCA:

Compound NameStructure FeaturesUnique Properties
4-HydroxyquinolineHydroxyl group at position 4Lacks nitro and carboxylic functionalities
7-NitroquinolineNitro group at position 7No hydroxyl or carboxylic functionalities
Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylateEster derivativeIncreased lipophilicity
Quinolone derivativesVaried substitutions on the quinolone coreBroad spectrum of biological activities

The combination of functional groups in 4-HNQCA enhances its biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-7-nitroquinoline-3-carboxylic acid?

Methodological Answer: The compound is synthesized via a multi-step process:

Cyclization : React 3-nitroaniline with diethyl ethoxymethylenemalonate in diphenyl ether at 265°C to form ethyl-4-hydroxy-7-nitroquinoline-3-carboxylate .

Hydrolysis : Reflux the ester in 2 M NaOH to yield the carboxylic acid derivative.

Decarboxylation : Convert the acid to its silver salt and reflux in diphenyl ether to remove the carboxyl group, yielding the final product.
Key Note : The silver salt step is unique to this compound compared to other 4-hydroxyquinoline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid ignition sources due to potential electrostatic discharge .
  • Storage : Keep containers tightly sealed in a dry, well-ventilated area. Store upright to prevent leakage .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • NMR : Confirm the quinoline backbone and nitro/hydroxy substituents.
  • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular weight (234.167 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How does the nitro group at position 7 influence the compound’s biological activity?

Methodological Answer: The nitro group enhances electron-withdrawing effects, critical for:

  • β-Hematin Inhibition : Disrupts heme detoxification in Plasmodium parasites, a key antimalarial mechanism. Substituent polarity and steric effects at position 7 correlate with IC₅₀ values in inhibition assays .
  • SAR Study Design : Compare analogs with substituents (e.g., -CH₃, -CN) at position 7 to quantify electronic/steric contributions to activity .

Q. How can researchers resolve contradictions in reported IC₅₀ values for β-hematin inhibition?

Methodological Answer:

  • Control Variables : Standardize assay conditions (pH, temperature, solvent purity). For example, use 40 mM acetate buffer (pH 4.8) for heme crystallization .
  • Data Normalization : Include positive controls (e.g., chloroquine) and validate results across multiple labs.
  • Advanced Techniques : Employ isothermal titration calorimetry (ITC) to directly measure binding affinities, reducing variability from indirect assays .

Q. What experimental strategies can elucidate the compound’s mechanism in antimalarial activity?

Methodological Answer:

  • β-Hematin Assay : Measure inhibition efficiency via spectrophotometric quantification of heme crystallization .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound and heme dimers, focusing on hydrogen bonding with the nitro/carboxylic groups.
  • Comparative Studies : Test analogs lacking the nitro or carboxylic groups to isolate their roles in activity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light Sensitivity : Conduct photostability studies under UV/visible light, simulating storage and assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-7-nitroquinoline-3-carboxylic acid
Reactant of Route 2
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4-Hydroxy-7-nitroquinoline-3-carboxylic acid

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